molecular formula C9H13NO2 B3040345 (S)-2-Amino-2-(4-methoxyphenyl)ethanol CAS No. 191109-48-5

(S)-2-Amino-2-(4-methoxyphenyl)ethanol

Cat. No.: B3040345
CAS No.: 191109-48-5
M. Wt: 167.2 g/mol
InChI Key: OZNSMUSCZYUFHD-SECBINFHSA-N
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Description

(S)-2-Amino-2-(4-methoxyphenyl)ethanol is a chiral compound with significant importance in various fields such as chemistry, biology, and medicine. This compound is known for its enantiomeric purity and is often used as a building block in the synthesis of more complex molecules. Its structure consists of an amino group, a hydroxyl group, and a methoxy-substituted phenyl ring, making it a versatile intermediate in organic synthesis.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-2-(4-methoxyphenyl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form corresponding ketones or aldehydes using reagents like Acetobacter sp. CCTCC M209061 cells . Reduction reactions can convert it back to its alcohol form using biocatalysts .

Common Reagents and Conditions: Common reagents used in these reactions include deep eutectic solvents, ionic liquids, and specific biocatalysts. The reaction conditions often involve controlled temperatures, pH levels, and agitation speeds to ensure high conversion rates and enantiomeric excess .

Major Products: The major products formed from these reactions include enantiomerically pure alcohols, ketones, and aldehydes, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

(S)-2-Amino-2-(4-methoxyphenyl)ethanol has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a precursor for the synthesis of various bioactive compounds. In medicine, it is used in the development of antihistamines and other therapeutic agents . Additionally, it finds applications in the industry for the production of enantiomerically pure compounds used in agrochemicals and perfumery .

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(4-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in biocatalytic reduction and oxidation reactions. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and interact with active sites of enzymes, facilitating the conversion to desired products .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (S)-2-Amino-2-(4-methoxyphenyl)ethanol include ®-1-(4-methoxyphenyl)ethanol, 4-methoxyphenethyl alcohol, and 2-(4-methoxyphenyl)ethanol . These compounds share structural similarities but differ in their stereochemistry and functional groups.

Uniqueness: What sets this compound apart is its specific stereochemistry and the presence of both amino and hydroxyl groups, which make it a versatile intermediate in organic synthesis. Its enantiomeric purity and ability to undergo various chemical reactions with high selectivity make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

(2S)-2-amino-2-(4-methoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNSMUSCZYUFHD-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H](CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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